(E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS2/c1-20-15-11-5-3-2-4-10(11)6-7-12(15)23-17(20)19-16(21)13-8-9-14(18)22-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBITNHSAPPJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H11ClN2OS2
- Molecular Weight : 358.86 g/mol
- IUPAC Name : 5-chloro-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide
The compound’s biological activity is primarily attributed to its interaction with various cellular pathways involved in cancer proliferation and apoptosis. It exhibits properties that may inhibit tumor growth and induce cell death in cancerous cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to (E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide. For example:
- Cytotoxicity : In vitro studies have demonstrated that derivatives of thiophene and thiazole structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for certain derivatives were reported as low as 0.28 µg/mL, indicating potent activity against these cell lines .
- Mechanism of Action : The cytotoxic effects are often linked to the induction of apoptosis via the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2. This shift leads to increased caspase activity, which is crucial for the apoptotic process .
Selectivity and Safety
Studies have shown that these compounds can selectively target cancer cells while sparing normal cells, which is a critical factor in drug development. For instance, selectivity indices demonstrated that certain derivatives had significantly higher cytotoxicity against cancer cells compared to normal Vero cells .
Case Studies
- In Vitro Studies : A series of experiments evaluated the efficacy of (E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide analogs on MCF-7 and HepG2 cell lines. The results indicated a dose-dependent inhibition of cell proliferation with notable increases in apoptotic markers .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds. For example, a study involving tumor-bearing mice demonstrated that certain derivatives effectively targeted sarcoma cells, providing a promising avenue for future clinical applications .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.28 | Apoptosis induction via Bax/Bcl-2 modulation |
| Cytotoxicity | HepG2 | 9.6 | Caspase activation leading to apoptosis |
| Selectivity | Vero Cells | Higher IC50 | Selective toxicity towards cancer cells |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely follows a pathway analogous to cyclobutenedione derivatives, emphasizing mild conditions to preserve the ylidene group .
- Higher yields in thiazolidinone derivatives (e.g., Compound 9, 90%) may reflect optimized stoichiometry or less steric hindrance compared to naphthothiazole systems .
Physical Properties
Melting points and stability are influenced by substituents and hydrogen bonding (Table 3):
Key Observations :
- The target compound’s predicted high melting point aligns with its rigid naphthothiazole core and chloro substituent.
- Hydrogen bonding in ’s triazole-thione derivative highlights the role of intermolecular interactions in stabilizing similar structures .
Analytical Characterization
All compounds were validated via spectroscopic and crystallographic methods (Table 4):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
